molecular formula C16H19NO4S B5733911 4-methoxy-N-[2-(4-methoxyphenyl)ethyl]benzenesulfonamide

4-methoxy-N-[2-(4-methoxyphenyl)ethyl]benzenesulfonamide

Cat. No.: B5733911
M. Wt: 321.4 g/mol
InChI Key: OBJJVDWZGCVDCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxy-N-[2-(4-methoxyphenyl)ethyl]benzenesulfonamide is a benzenesulfonamide derivative characterized by two methoxy-substituted aromatic rings connected via an ethyl linker. This structure confers unique physicochemical properties, including moderate lipophilicity and hydrogen-bonding capacity, which influence its pharmacokinetic and pharmacodynamic profiles.

Properties

IUPAC Name

4-methoxy-N-[2-(4-methoxyphenyl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO4S/c1-20-14-5-3-13(4-6-14)11-12-17-22(18,19)16-9-7-15(21-2)8-10-16/h3-10,17H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBJJVDWZGCVDCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNS(=O)(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-[2-(4-methoxyphenyl)ethyl]benzenesulfonamide typically involves the reaction of 4-methoxybenzenesulfonyl chloride with 2-(4-methoxyphenyl)ethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to increase yield and purity. The use of continuous flow reactors can also improve the efficiency of the synthesis process by allowing for better control of reaction parameters and reducing the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-[2-(4-methoxyphenyl)ethyl]benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent, particularly against breast cancer cell lines.

  • Mechanism of Action : The compound exhibits significant inhibitory effects on carbonic anhydrase IX (CA IX), an enzyme often overexpressed in tumors. Inhibiting CA IX can lead to reduced tumor growth and enhanced apoptosis in cancer cells.
  • Case Study Findings :
    • A study demonstrated that derivatives of benzenesulfonamides, including this compound, showed selective inhibition of CA IX with IC50 values ranging from 10.93 to 25.06 nM, indicating strong efficacy against cancer cells while sparing normal cells .
    • In vitro tests revealed that the compound induced apoptosis in MDA-MB-231 breast cancer cells, increasing annexin V-FITC positive staining significantly compared to controls .
CompoundCA IX IC50 (nM)Apoptosis Induction (Fold Increase)
4e10.9322
4g17.00Not specified
4h26.00Not specified

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties.

  • Inhibition Studies :
    • It has shown promising results against various bacterial strains, including Staphylococcus aureus and Klebsiella pneumoniae. For instance, at a concentration of 50 μg/mL, it exhibited an inhibition rate of approximately 80% against S. aureus .
  • Biofilm Formation : The ability to inhibit biofilm formation is crucial for treating chronic infections. The compound demonstrated significant anti-biofilm activity against K. pneumoniae, suggesting its potential for therapeutic applications in infectious diseases .

Pharmacological Insights

The pharmacokinetic properties of the compound have been assessed through ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies.

  • Predictive Studies : Compounds similar to this sulfonamide have shown favorable ADMET profiles, indicating good absorption and low toxicity risks . This suggests that derivatives could be developed into viable therapeutic agents.

Synthesis and Derivative Development

The synthesis of this compound involves standard organic chemistry techniques such as arylation and sulfonamidation.

  • Synthetic Pathways : The one-pot synthesis method has been explored for creating various diaryl sulfonamides efficiently . This approach not only simplifies the process but also allows for the rapid generation of multiple derivatives for further testing.

Mechanism of Action

The mechanism of action of 4-methoxy-N-[2-(4-methoxyphenyl)ethyl]benzenesulfonamide involves its interaction with specific molecular targets and pathways in the body. The sulfonamide group can inhibit the activity of certain enzymes, such as dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. This inhibition can lead to the disruption of bacterial growth and replication, making the compound effective as an antibacterial agent .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The compound’s closest analogs differ in substituents, linker groups, and heterocyclic appendages:

Compound Name Key Structural Features Molecular Weight (g/mol) Melting Point (°C) Biological Activity/Notes Reference
4-Methoxy-N-[2-(4-methoxyphenyl)ethyl]benzenesulfonamide Dual methoxy groups, ethyl linker ~347.4 Not reported N/A (Target compound)
4-Methoxy-N-[(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]benzenesulfonamide (33) Oxadiazole ring replaces ethyl linker ~403.4 Not reported High analgesic activity (in vivo)
4-Methoxy-N-(2-((4-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-5-yl)pyrimidin-2-yl)amino)ethyl)benzenesulfonamide (26b) Imidazothiazole-pyrimidine core, extended linker ~536.5 Not reported Pan-RAF inhibitor (anti-melanoma activity)
N-(4-Methylphenyl)-4-methylsulfanyl-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide Piperazine moiety, methylsulfanyl group ~495.7 Not reported Likely CNS-targeted (structural analogy)
4-Chloro-N-(2-((4-(3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)pyridin-2-yl)amino)ethyl)benzenesulfonamide (1c) Chloro substituent, pyrazole-pyridine hybrid ~577.1 132–134 Kinase inhibitory effects

Key Observations :

  • Heterocyclic Appendages : Compounds like 26b (imidazothiazole-pyrimidine) and 33 (oxadiazole) exhibit enhanced target selectivity and potency due to π-π stacking and hydrogen-bonding interactions with enzymes or receptors .
  • Linker Flexibility : The ethyl linker in the target compound balances rigidity and flexibility, whereas bulkier linkers (e.g., in 26b ) may restrict conformational freedom but improve binding affinity .
Crystallographic and Spectroscopic Data
  • Crystal Structures: Analog 4-methoxy-N-(4-methoxyphenyl)benzenesulfonamide () crystallizes in monoclinic symmetry with intermolecular hydrogen bonds stabilizing the sulfonamide group. This suggests similar packing efficiency for the target compound .
  • NMR/IR Profiles : Methoxy groups in the target compound are expected to show characteristic ¹H NMR signals at δ 3.7–3.9 ppm and IR stretches near 1250 cm⁻¹ (C-O-C), consistent with analogs in and .

Biological Activity

4-methoxy-N-[2-(4-methoxyphenyl)ethyl]benzenesulfonamide is a compound of interest in medicinal chemistry, particularly due to its diverse biological activities. This compound, belonging to the class of benzenesulfonamides, has demonstrated potential in various therapeutic applications, including antimicrobial and anticancer activities. This article delves into the biological activity of this compound, supported by data tables, research findings, and case studies.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

C17H21NO3S\text{C}_{17}\text{H}_{21}\text{N}\text{O}_3\text{S}

This compound features a sulfonamide group, methoxy substituents, and an ethyl linkage to a phenyl ring, contributing to its unique chemical properties and biological reactivity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including Gram-positive and Gram-negative bacteria.

  • Minimum Inhibitory Concentration (MIC) values for selected strains are summarized in Table 1:
Bacterial StrainMIC (µM)
Escherichia coli2.33 - 156.47
Staphylococcus aureus5.64 - 77.38
Pseudomonas aeruginosa13.40 - 137.43
Candida albicans16.69 - 78.23

These results suggest that the compound possesses broad-spectrum antimicrobial activity, making it a candidate for further development as an antibacterial agent .

Anticancer Activity

In addition to its antimicrobial effects, this compound has shown promise as an anticancer agent. Studies have indicated its ability to inhibit specific enzymes involved in cancer cell proliferation and induce apoptosis in cancer cell lines.

  • Case Study : A study evaluated the effect of the compound on MDA-MB-231 breast cancer cells, demonstrating a significant increase in apoptotic cells (from 0.18% to 22.04%) compared to control groups . This indicates a robust potential for inducing programmed cell death in cancer cells.

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The compound inhibits key enzymes such as carbonic anhydrases (CAs), which are implicated in various physiological processes and disease states .
  • Pathway Modulation : It modulates cellular signaling pathways associated with growth and apoptosis, impacting cell survival and proliferation.
  • Binding Affinity : The compound binds to specific receptors on cell membranes, altering cellular responses and potentially leading to therapeutic effects .

Research Findings

Recent studies have expanded on the biological activities of related compounds within the benzenesulfonamide class:

  • Antibacterial Studies : A series of benzenesulfonamide derivatives were synthesized and tested for their antibacterial properties against E. coli, with some compounds showing significant inhibitory action .
  • Carbonic Anhydrase Inhibition : Several derivatives exhibited selective inhibition against human carbonic anhydrase isoforms, indicating potential applications in treating conditions like glaucoma and epilepsy .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 4-methoxy-N-[2-(4-methoxyphenyl)ethyl]benzenesulfonamide?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution between a sulfonyl chloride derivative (e.g., 4-methoxybenzenesulfonyl chloride) and 2-(4-methoxyphenyl)ethylamine. Reaction conditions typically involve anhydrous solvents like dichloromethane or THF under nitrogen atmosphere, with triethylamine as a base. Post-reaction purification via silica gel column chromatography (e.g., using gradients of ethyl acetate/petroleum ether) ensures high purity. For analogous sulfonamides, yields of 50–85% have been reported, with characterization by TLC and spectroscopic methods .

Q. Which spectroscopic techniques are optimal for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Use deuterated DMSO or CDCl3 to identify aromatic protons (δ 6.8–7.8 ppm), methoxy groups (δ ~3.8 ppm), and ethylenic linkages. Multiplicity patterns (e.g., doublets for para-substituted aryl groups) confirm substitution positions .
  • LC-MS : Confirm molecular weight via ESI+ or APCI+ modes. For example, a related sulfonamide derivative showed [M+H]+ at m/z 537.10, aligning with calculated values .
  • FTIR : Peaks at ~1150 cm⁻¹ (S=O stretching) and ~1250 cm⁻¹ (C-O of methoxy) validate functional groups .

Advanced Research Questions

Q. How does structural modification of the ethylenediamine linker impact biological activity in kinase inhibition studies?

  • Methodological Answer : The ethylenediamine moiety enhances solubility and flexibility, facilitating interactions with hydrophobic pockets in kinases like RAF. Structure-activity relationship (SAR) studies on imidazo-thiazole derivatives (e.g., compound 26b in ) demonstrate that substituents on the ethylene bridge modulate potency. For example, introducing pyrimidine groups improved IC50 values by 10-fold in melanoma models. Computational docking (AutoDock Vina) and MD simulations (>100 ns) can predict binding stability to kinase domains .

Q. What experimental approaches resolve contradictions between in vitro and in vivo efficacy data?

  • Methodological Answer : Discrepancies often arise from poor pharmacokinetics (PK) or metabolic instability. To address this:

  • In Vitro : Assess metabolic stability using liver microsomes (human/rat) and CYP450 inhibition assays.
  • In Vivo : Conduct PK studies in rodent models via intravenous/oral administration, with plasma analysis by LC-MS/MS. For example, a related RAF inhibitor showed a 2.5-hour half-life but required nanoformulation to improve bioavailability .

Q. How can crystallographic data inform the design of sulfonamide derivatives with enhanced target selectivity?

  • Methodological Answer : X-ray crystallography of analogous compounds (e.g., N-(4-methoxyphenyl)benzenesulfonamide in ) reveals key hydrogen bonds (e.g., S=O···H-N interactions) and π-stacking with aromatic residues. These insights guide substitutions at the 4-methoxy position to optimize steric complementarity. Rietveld refinement and Cambridge Structural Database (CSD) mining further validate packing motifs .

Q. What strategies mitigate off-target effects in cellular assays for this compound?

  • Methodological Answer :

  • Proteomic Profiling : Use kinome-wide screening (e.g., KINOMEscan) to identify off-target kinase interactions.
  • CRISPR-Cas9 Knockout Models : Validate target specificity by comparing wild-type and kinase-deficient cell lines.
  • Dose-Response Analysis : EC50 shifts in the presence of competing inhibitors (e.g., ATP analogs) confirm on-target activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.